molecular formula C53H60ClN3O16 B126283 Kedarcidin chromophore CAS No. 143591-04-2

Kedarcidin chromophore

Numéro de catalogue: B126283
Numéro CAS: 143591-04-2
Poids moléculaire: 1030.5 g/mol
Clé InChI: RSXFZXJOBQZOOM-INBIVCPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kedarcidin chromophore, also known as this compound, is a useful research compound. Its molecular formula is C53H60ClN3O16 and its molecular weight is 1030.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characteristics and Mechanism of Action

Kedarcidin features a complex ansa-bridged enediyne chromophore, which is responsible for its ability to induce DNA damage in cancer cells. The chromophore consists of a bicyclic core structure that selectively binds to and cleaves DNA at specific sequences, particularly at TCCTn-mer sites, leading to single-strand breaks. This mechanism is akin to other enediyne antibiotics but exhibits unique sequence specificity that enhances its potential as an anticancer agent .

Key Structural Features:

  • Bicyclic Core: The enediyne structure is crucial for DNA interaction.
  • Naphthoic Acid Substructure: Implicated in DNA binding through intercalation.
  • Mycarose and Kedarosamine Sugars: Contribute to the stability and bioactivity of the compound.

Synthesis and Derivatives

The synthesis of kedarcidin chromophore has been a subject of extensive research due to its structural complexity. Various synthetic methodologies have been developed to produce analogs and derivatives that may enhance its therapeutic efficacy while reducing toxicity.

Synthetic Approaches:

  • Total Synthesis: Researchers have successfully synthesized the core structure using methods such as nucleophilic activation and cycloaromatization. These strategies allow for the production of stable derivatives that retain biological activity .
  • Biosynthetic Pathways: Advances in biosynthetic routes are being explored to enable scalable production of kedarcidin, making it more accessible for therapeutic use .

Therapeutic Applications

This compound's primary application lies in oncology, where it is being investigated for its potential as a targeted cancer therapy. Its ability to induce DNA damage selectively in tumor cells positions it as a candidate for development into novel anticancer drugs.

Potential Therapeutic Uses:

  • Antibody-Drug Conjugates (ADCs): Recent advancements in ADC technology suggest that kedarcidin could be utilized as a cytotoxic payload linked to antibodies targeting specific cancer cells. This approach aims to minimize systemic toxicity while maximizing therapeutic effects .
  • Combination Therapies: Studies are exploring the use of kedarcidin in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of kedarcidin in preclinical models, demonstrating its potential as a powerful anticancer agent.

Case Study Highlights:

  • A study published in Nature demonstrated that kedarcidin effectively inhibited tumor growth in xenograft models by inducing apoptosis through DNA cleavage mechanisms .
  • Research focusing on structure-activity relationships (SAR) has provided insights into modifications that can enhance potency while reducing off-target effects .

Challenges and Future Directions

Despite its promising applications, several challenges remain regarding the clinical use of this compound:

  • Stability Issues: The compound's instability under ambient conditions complicates its formulation and storage.
  • Toxicity Management: While effective against cancer cells, kedarcidin also exhibits non-specific cytotoxicity, necessitating careful management through targeted delivery systems .

Future research efforts are aimed at overcoming these challenges through innovative synthetic strategies, improved delivery mechanisms, and comprehensive clinical trials to establish safety and efficacy profiles.

Propriétés

Numéro CAS

143591-04-2

Formule moléculaire

C53H60ClN3O16

Poids moléculaire

1030.5 g/mol

Nom IUPAC

N-[(3S,9R,14S,15E,19S,21R,24R)-6-chloro-24-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-9-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide

InChI

InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)32(20-31(29)46(64-8)47(38)65-9)51(62)56-34-21-42(60)66-24-40(71-43-22-36(59)45(57(6)7)26(3)68-43)28-11-10-12-41-53(73-41)30(14-13-28)19-39(70-37-16-15-33(34)55-50(37)54)49(53)72-44-23-52(5,63)48(61)27(4)69-44/h11,15-20,25-27,34,36,39-41,43-45,48-49,58-59,61,63H,21-24H2,1-9H3,(H,56,62)/b28-11+/t26-,27-,34+,36-,39-,40+,41-,43-,44-,45+,48-,49+,52+,53+/m0/s1

Clé InChI

RSXFZXJOBQZOOM-INBIVCPUSA-N

SMILES

CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C

SMILES isomérique

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]\2COC(=O)C[C@H](C3=NC(=C(C=C3)O[C@H]4C=C5C#C/C2=C\C#C[C@H]6[C@]5([C@@H]4O[C@H]7C[C@@]([C@H]([C@@H](O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C

SMILES canonique

CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C

Synonymes

kedarcidin chromophore

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.